N-(3-oxo-1-(2-oxo-2-(phenylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
Description
N-(3-oxo-1-(2-oxo-2-(phenylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a structurally complex molecule featuring an indazole core substituted with phenyl, propionamide, and a phenylaminoethyl-oxo moiety. Its design integrates hydrogen-bonding motifs (amide and oxo groups) that may influence crystallinity, solubility, and biological interactions . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., indazole- and triazole-derived amides) are linked to therapeutic applications such as anti-diabetic activity .
Properties
IUPAC Name |
N-[1-(2-anilino-2-oxoethyl)-3-oxo-2-phenylindazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-2-22(29)26-18-13-14-21-20(15-18)24(31)28(19-11-7-4-8-12-19)27(21)16-23(30)25-17-9-5-3-6-10-17/h3-15H,2,16H2,1H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKVVNSHJDGEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of direct research on this specific compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
N-(3-oxo-1-(2-oxo-2-(phenylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C26H32N4O8
- Molecular Weight : 528.5543 g/mol
- Stereochemistry : Achiral
- Optical Activity : None
The structural complexity of this compound suggests multiple potential interactions with biological targets, which could account for its diverse pharmacological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and enhanced apoptosis .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. This activity is particularly relevant in models of chronic inflammatory diseases, where such compounds may provide therapeutic benefits by mitigating inflammation without significant cytotoxicity .
Antioxidant Activity
Antioxidant properties have been observed in various derivatives of this compound. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often measured using assays such as DPPH and ABTS radical scavenging tests .
Case Studies
-
Indazole Derivatives in Cancer Therapy :
A study evaluating the efficacy of indazole derivatives found that specific modifications to the structure significantly enhanced their anticancer activity against breast cancer cell lines. The study reported IC50 values indicating potent inhibition of cell proliferation at micromolar concentrations . -
Anti-inflammatory Mechanisms :
Research focused on the anti-inflammatory effects of similar compounds revealed that they effectively reduced inflammatory markers in animal models of arthritis. The study highlighted a reduction in paw swelling and joint inflammation, suggesting potential applications in treating inflammatory diseases . -
Antioxidant Efficacy :
A comparative study assessed various diphenylpropionamide derivatives for their antioxidant properties. The results demonstrated that certain modifications led to enhanced radical scavenging activity, correlating with structural features such as the presence of electron-donating groups .
Research Findings Summary Table
| Activity Type | Mechanism | Model/Study | Key Findings |
|---|---|---|---|
| Anticancer | PI3K/Akt inhibition | Breast cancer cell lines | Significant reduction in cell viability (IC50 < 10 µM) |
| Anti-inflammatory | Cytokine inhibition | Arthritis model | Reduced paw swelling and inflammation markers |
| Antioxidant | Free radical scavenging | DPPH assay | Enhanced antioxidant capacity compared to controls |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s indazole scaffold and amide/oxo functionalities are shared with several analogs, but substituent variations critically alter properties:
- Substituent Impact: The phenylamino group in the target compound may improve solubility compared to bulkier o-tolylamino derivatives . Propionamide vs. Acetamide: Longer alkyl chains (propionamide) may enhance lipophilicity and membrane permeability relative to acetamide derivatives .
Hydrogen-Bonding and Crystallinity
The target compound’s amide and oxo groups enable extensive hydrogen-bonding networks, a feature critical for crystal packing and stability . In contrast, triazole-based analogs rely on weaker CH-π interactions, which may reduce melting points and crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
